![molecular formula C6H9N3O B1588110 N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 83725-05-7](/img/structure/B1588110.png)
N-(5-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.
Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
This compound has been characterized as part of a series of acetamide ethers that act as GIRK channel activators, which are important in regulating neuronal activity and could have therapeutic implications .
Androgen Receptor (AR) Antagonists
N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives have been evaluated for their potential as AR antagonists, which is a significant target for the treatment of prostate cancer .
Anti-Proliferative Activity
Studies have shown that derivatives of this compound exhibit anti-proliferative activity in various cancer cell lines, including LNCaP and PC-3, indicating its potential use in cancer research .
Nitrification Inhibition
The compound has been described as a nitrification inhibitor, which can be beneficial in agricultural research to control the conversion of ammonium into nitrate by microbes in the soil .
Synthesis Strategies
The pyrazole nucleus, part of this compound’s structure, is synthesized using various strategies which are crucial in medicinal chemistry for creating compounds with desired biological activities .
Pharmacophore in Medicinal Chemistry
Pyrazole derivatives, including N-(5-methyl-1H-pyrazol-3-yl)acetamide, serve as pharmacophores in various therapeutic divisions due to their wide spectrum of biological properties .
properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
CAS RN |
83725-05-7 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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